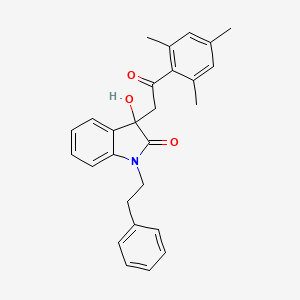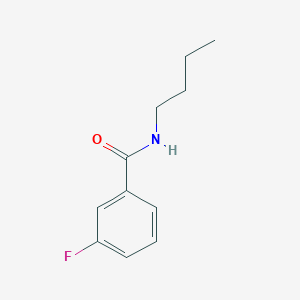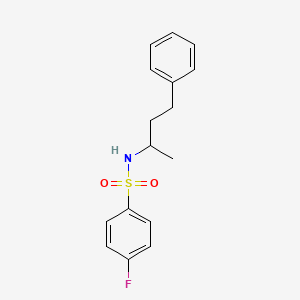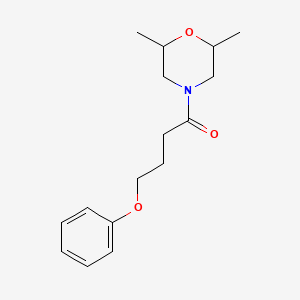
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as MI-1, is a synthetic compound that belongs to the indole family of molecules. It has gained attention in the scientific community due to its potential applications in cancer research. MI-1 has been shown to inhibit the activity of a protein called MALT1, which is involved in the growth and survival of cancer cells.
Mecanismo De Acción
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of MALT1 by binding to a specific site on the protein. This binding prevents MALT1 from cleaving its substrates, which are proteins that are involved in cell survival and proliferation. Inhibition of MALT1 activity leads to the activation of a cellular pathway called apoptosis, which is a process of programmed cell death. Apoptosis is a natural mechanism that eliminates damaged or abnormal cells from the body, and its induction in cancer cells is a desirable outcome for cancer therapy.
Biochemical and Physiological Effects:
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its specificity for MALT1. This specificity reduces the risk of off-target effects, which are unwanted effects on other proteins or cellular pathways. Another advantage is its potential to sensitize cancer cells to other cancer treatments, which may enhance the efficacy of these treatments. However, one limitation of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. This limitation can be overcome by using appropriate solvents and formulations.
Direcciones Futuras
Of research may include:
1. Optimization of the synthesis method to improve yield and purity.
2. Evaluation of the pharmacokinetics and toxicity of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in animal models.
3. Evaluation of the efficacy of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments.
4. Identification of biomarkers that predict the response to 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
5. Development of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and pharmacokinetics.
Conclusion:
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. It inhibits the activity of MALT1, a protein that is involved in the growth and survival of cancer cells, and induces apoptosis in cancer cells. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a cancer therapy. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one may also have applications in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of MALT1, a protein that is involved in the growth and survival of cancer cells. MALT1 is overexpressed in many types of cancer, including lymphoma, leukemia, and solid tumors. Inhibition of MALT1 activity has been shown to induce cell death in cancer cells and to sensitize them to other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-18-15-19(2)25(20(3)16-18)24(29)17-27(31)22-11-7-8-12-23(22)28(26(27)30)14-13-21-9-5-4-6-10-21/h4-12,15-16,31H,13-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMKSGXNOCQSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976341.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3976343.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976352.png)
![2-[(4-fluorobenzyl)thio]-N-3-quinolinylbenzamide](/img/structure/B3976363.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3976370.png)
![ethyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976375.png)
![1-[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976382.png)
![N~1~-(sec-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3976389.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)

![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3976440.png)